tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate
Description
Molecular Formula: C₁₄H₁₈F₃N₃O₄
Molecular Weight: 349.31 g/mol
Structural Features:
- tert-butyl carbamate group: Enhances stability and lipophilicity.
- Hydroxyimino moiety (-NH-O): Facilitates hydrogen bonding and metal coordination.
- 2-(Trifluoromethoxy)phenyl group: Introduces strong electron-withdrawing effects and improves bioavailability .
Surface plasmon resonance and isothermal titration calorimetry are employed to study its binding mechanisms .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHDBLHAVOQTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethoxy-substituted benzylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through the inhibition of enzyme activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate is highlighted through comparisons with carbamate derivatives sharing partial motifs. Key differences in substituents, electronic effects, and bioactivity are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound provides superior lipophilicity and metabolic stability compared to methoxy () or halogen substituents (). Its electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets . Hydroxyimino vs. Hydroxycarbamimidoyl: The hydroxyimino group in the target compound enables stronger hydrogen bonding compared to the hydroxycarbamimidoyl group in ’s compound, which may reduce off-target interactions .
Biological Implications: Halogen vs. Trifluoromethoxy: Compounds with halogen substituents (e.g., 2-chloro-5-fluorophenyl in ) exhibit distinct activity profiles due to steric and electronic differences. The trifluoromethoxy group’s bulkiness may limit off-target effects while maintaining affinity .
Reactivity: The trifluoroethylidene group in ’s compound introduces hyperreactivity due to strong electron-withdrawing effects, whereas the target compound balances reactivity with stability via its tert-butyl and hydroxyimino groups .
Biological Activity
tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a trifluoromethoxy group and an oxime moiety, suggests various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 253.24 g/mol. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group may facilitate interactions with enzymes or receptors involved in various biochemical pathways, potentially influencing cell signaling and metabolic processes.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, the trifluoromethoxy group is known to enhance the lipophilicity and bioavailability of drugs, which can lead to improved efficacy against cancer cells.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The mechanism likely involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
These results indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
In vivo studies in murine models have shown that administration of this compound leads to tumor regression in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor size reduction.
Safety and Toxicology
Preliminary safety assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to determine its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
